5-Amino-2-bromobenzothiophene

Catalog No.
S14249798
CAS No.
M.F
C8H6BrNS
M. Wt
228.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-bromobenzothiophene

Product Name

5-Amino-2-bromobenzothiophene

IUPAC Name

2-bromo-1-benzothiophen-5-amine

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

InChI

InChI=1S/C8H6BrNS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H,10H2

InChI Key

JBAPOEVCJWPFHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C=C(S2)Br

5-Amino-2-bromobenzothiophene is an organic compound characterized by the presence of an amino group and a bromine atom attached to a benzothiophene framework. Its molecular formula is C9H8BrNC_9H_8BrN with a molecular weight of 216.08 g/mol. This compound exhibits a yellow to brown appearance and is primarily utilized in organic synthesis and pharmaceutical research due to its unique chemical properties and structural features.

Benzothiophene derivatives, including 5-amino-2-bromobenzothiophene, are notable for their heterocyclic structure, which includes a sulfur atom within the aromatic system. This structural characteristic contributes to their reactivity and potential biological activity, making them valuable in various scientific applications.

  • Substitution Reactions: The bromo substituent can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring, enhancing its reactivity towards electrophiles.
  • Nucleophilic Substitution: The amino group can also engage in nucleophilic attacks, leading to further functionalization of the compound .

These reactions are instrumental in developing new compounds with tailored properties for specific applications.

Benzothiophene derivatives, including 5-amino-2-bromobenzothiophene, have been studied for their biological activities. They exhibit various pharmacological effects, including:

  • Anticancer Activity: Some studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation through interactions with specific enzymes and pathways.
  • Antiviral Properties: Certain compounds in this class demonstrate activity against viruses such as human cytomegalovirus, suggesting potential therapeutic applications .

The biological significance of 5-amino-2-bromobenzothiophene makes it a candidate for further research in medicinal chemistry.

The synthesis of 5-amino-2-bromobenzothiophene can be achieved through several methods:

  • Bromination of Benzothiophene: Starting with benzothiophene, bromination can occur at the 2-position using bromine or brominating agents like phosphorus tribromide.
  • Amination Reactions: The introduction of the amino group can be accomplished through nucleophilic substitution or by reacting suitable precursors with amines under specific conditions.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields, providing an efficient route to synthesize this compound .

These methods highlight the versatility of synthetic strategies available for producing 5-amino-2-bromobenzothiophene.

5-Amino-2-bromobenzothiophene has various applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential drug development targeting cancer and viral infections.
  • Material Science: The compound may be utilized in creating materials with specific electronic or optical properties due to its unique structure .

These applications reflect its importance in both academic research and industrial settings.

Studies on the interactions of 5-amino-2-bromobenzothiophene with biological targets are crucial for understanding its pharmacological potential. Research indicates that this compound can interact with various enzymes and receptors, influencing pathways related to cell proliferation and viral replication. These interactions are essential for assessing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 5-amino-2-bromobenzothiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-BromobenzothiopheneBromine at the 2-positionLacks amino functionality; primarily used in synthesis
5-Bromo-2-(4-methylphenyl)benzothiopheneMethyl group substitution at the para positionEnhanced lipophilicity; potential pharmaceutical applications
3-Amino-2-bromobenzothiopheneAmino group at the 3-positionDifferent reactivity patterns compared to 5-amino variant
6-Amino-2-bromobenzothiopheneAmino group at the 6-positionExhibits distinct biological activity profiles

The uniqueness of 5-amino-2-bromobenzothiophene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity not found in other similar compounds. Its combination of an amino group and bromine enhances its utility in organic synthesis and pharmacological applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.94043 g/mol

Monoisotopic Mass

226.94043 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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